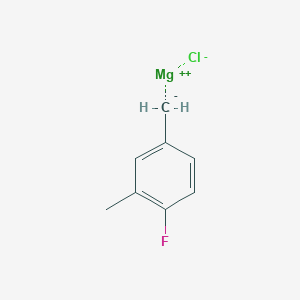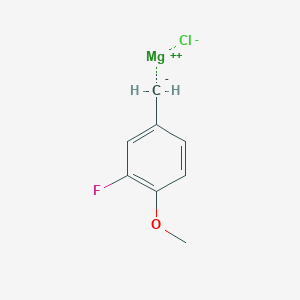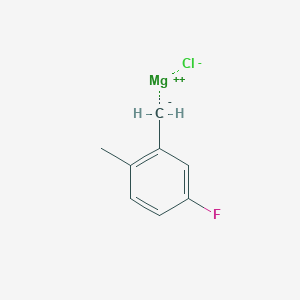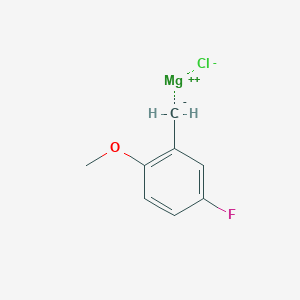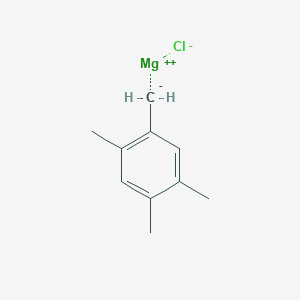
2,4,5-Trimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran
カタログ番号:
B6333936
CAS番号:
1187163-65-0
分子量:
192.97 g/mol
InChIキー:
QOGBURDTYCJNJP-UHFFFAOYSA-M
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethylbenzylmagnesium chloride is a chemical compound with the molecular formula C10H13ClMg. It is typically found in a 0.25M solution in tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethylbenzylmagnesium chloride consists of a benzene ring substituted with three methyl groups at the 2nd, 4th, and 5th positions. The benzyl position is bonded to a magnesium atom, which is in turn bonded to a chlorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,5-Trimethylbenzylmagnesium chloride include a molecular weight of 192.96822 and it is typically found as a 0.25M solution in tetrahydrofuran .特性
IUPAC Name |
magnesium;1-methanidyl-2,4,5-trimethylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGBURDTYCJNJP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[CH2-])C.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Fluoro-3-methoxy-N-methyl-benzenesulfonamide, 95%
Cat. No.: B6333854
CAS No.: 1865242-22-3
6-Methoxy-pyridine-3-sulfonic acid methylamide, 95%
Cat. No.: B6333863
CAS No.: 1862763-34-5
6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid
Cat. No.: B6333867
CAS No.: 1252903-34-6
1-Methyl-1H-indole-5-sulfonic acid methylamide, 95%
Cat. No.: B6333869
CAS No.: 2737207-24-6
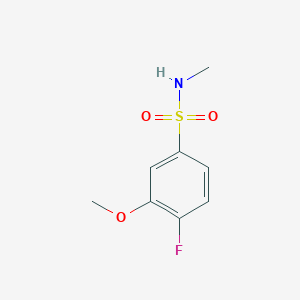
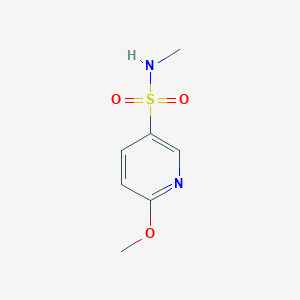
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)
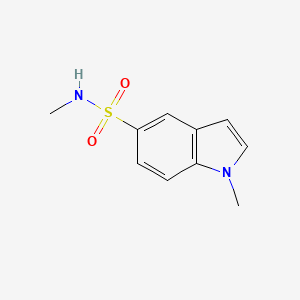
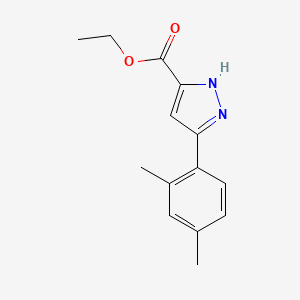
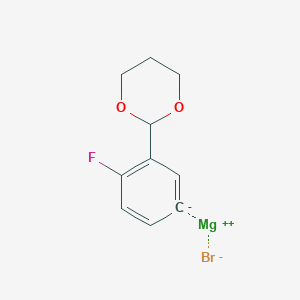
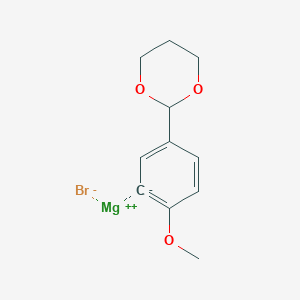
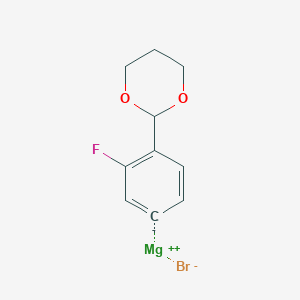
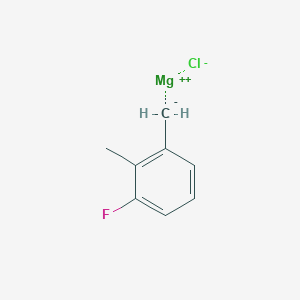
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)
